N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Description
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a heterocyclic compound featuring a benzofuran core substituted with a sulfonamide group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is linked to a 4-methylphenyl group, while the sulfonamide is functionalized with N-butyl and N-ethyl substituents. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and sulfonamide coupling .
Properties
IUPAC Name |
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-5-7-14-27(6-2)32(28,29)19-12-13-21-20(15-19)17(4)22(30-21)24-25-23(26-31-24)18-10-8-16(3)9-11-18/h8-13,15H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSUFGLGZVVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, including antibacterial properties, anticancer efficacy, and other pharmacological effects.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for antibacterial properties.
- Oxadiazole Ring : Associated with various pharmacological effects, including anticancer and anti-inflammatory activities.
- Benzofuran Moiety : Provides additional structural complexity and potential bioactivity.
The molecular formula of this compound is with a molecular weight of approximately 396.49 g/mol. Its structural complexity is characterized by multiple rings and functional groups that influence its reactivity and interactions with biological targets.
Antibacterial Activity
Sulfonamide derivatives have historically been recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests a potential for inhibiting bacterial growth. Research on related compounds indicates that derivatives containing oxadiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The oxadiazole moiety has been linked to various anticancer activities. In studies involving similar compounds, it has been shown that 1,2,4-oxadiazole derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds containing this heterocyclic unit demonstrated inhibitory potency against human cancer cell lines with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| Colon Adenocarcinoma (HT-29) | 92.4 |
| Lung Adenocarcinoma (LXFA 629) | 85.0 |
| Breast Cancer (MAXF 401) | 78.5 |
These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.
Other Pharmacological Activities
Research into oxadiazole derivatives has revealed a broad spectrum of biological activities beyond antibacterial and anticancer effects. These include:
- Anti-inflammatory : Compounds have shown potential in reducing inflammation through inhibition of cyclooxygenases (COX).
- Antiparasitic : Some derivatives exhibit activity against protozoan parasites like Trypanosoma cruzi.
- Antiviral : Certain structures demonstrate efficacy against viral infections.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of oxadiazole-containing compounds. For example, modifications to the benzofuran or sulfonamide components can significantly enhance their potency against specific biological targets.
Example Study
A study conducted on a series of oxadiazole derivatives found that specific substitutions on the oxadiazole ring led to improved anticancer activity against various cell lines. The research emphasized the need for further exploration into how different functional groups influence the overall efficacy of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural motifs, synthetic pathways, and functional implications.
Structural Analog: Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate
- Structure : Shares the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group but replaces the benzofuran-sulfonamide with a methyl benzoate ester.
- The absence of the benzofuran ring may diminish aromatic stacking interactions in biological systems.
- Synthesis : Prepared via cyclization of amidoxime intermediates, similar to oxadiazole formation in the target compound .
Antimicrobial Oxadiazole Derivatives
describes 1,2,4-oxadiazoles with antimicrobial activity, such as 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole.
- Structure: Features a nitrophenyl and phenoxyphenyl substitution on the oxadiazole ring.
- Unlike the target compound, these analogs lack a sulfonamide or benzofuran moiety, which may limit their binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
CB2-Selective Oxadiazolyl-propionamides
highlights 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide as a cannabinoid receptor type 2 (CB2) ligand.
- Structure : Integrates a propanamide linker and carbazole group.
- Comparison: The carbazole moiety provides planar aromaticity, contrasting with the non-planar benzofuran in the target compound. The propanamide linker may enhance conformational flexibility compared to the rigid sulfonamide group .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization and sulfonamide coupling. Key steps may resemble selective cleavage methods described in sulfonamide synthesis patents, where controlled temperature and catalysts (e.g., acidic/basic conditions) are critical for regioselectivity . Reaction optimization should focus on parameters like solvent polarity (e.g., DCM or DMF), stoichiometry, and catalyst selection (e.g., DMAP for amidation), as demonstrated in similar heterocyclic systems .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the benzofuran and oxadiazole rings.
- X-ray Diffraction (XRD): Single-crystal XRD, as applied in benzofuran derivative studies (e.g., ), resolves stereochemistry and confirms bond lengths/angles .
- Spectrofluorometry: Monitor electronic transitions and purity, as described in fluorescence intensity studies of structurally related sulfonamides .
Q. How should initial biological activity screening be designed for this compound?
Prioritize in vitro assays against targets like enzymes (e.g., kinases) or microbial strains. For example:
- Anticancer activity: Use cell viability assays (MTT/XTT) on cancer cell lines.
- Antimicrobial screening: Follow protocols for oxadiazole-containing analogs, which often exhibit activity against Gram-positive bacteria . Reference PubChem data for structurally similar compounds to identify plausible targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or structural analogs. For example:
- Compare substituent effects: The 4-methylphenyl group on the oxadiazole ring may enhance lipid solubility, altering bioavailability compared to halogenated analogs .
- Validate assays using standardized positive controls and replicate experiments under identical conditions.
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Modify substituents: Replace the N-butyl/N-ethyl groups with smaller alkyl chains to reduce steric hindrance at the sulfonamide moiety.
- Oxadiazole ring substitution: Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilic interactions with biological targets, as seen in related triazole derivatives .
- Benzofuran core adjustments: Fluorination at specific positions (e.g., C-5) may improve metabolic stability, inspired by fluorinated benzofuran analogs .
Q. How can computational methods predict target interactions and binding modes?
- Molecular docking: Use crystallographic data (e.g., from ) to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.
- Molecular Dynamics (MD) simulations: Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and hydrophobic interactions .
Q. What experimental approaches address solubility and stability challenges in pharmacological studies?
- Co-solvent systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the sulfonamide nitrogen, which cleave in vivo to release the active compound .
- Stability assays: Monitor degradation under varying pH and temperature using HPLC or spectrofluorometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
